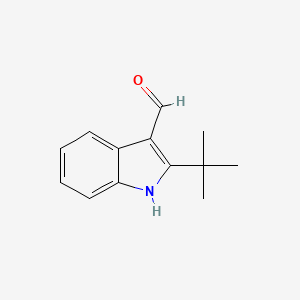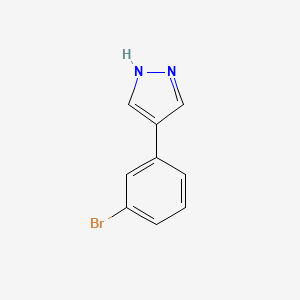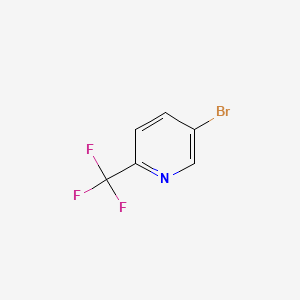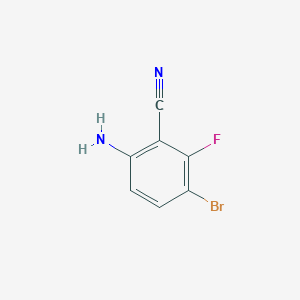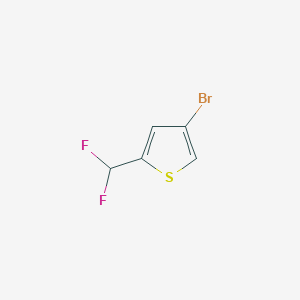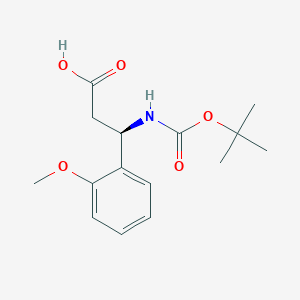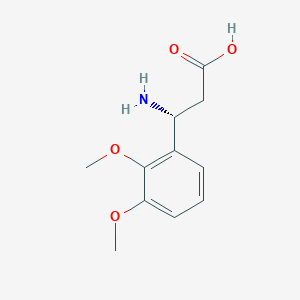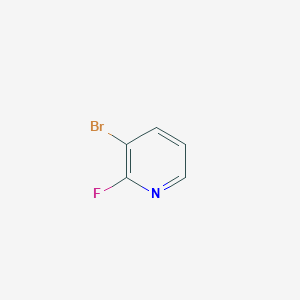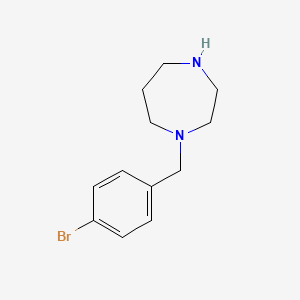
1-(4-Bromobenzyl)-1,4-diazepane
Overview
Description
1-(4-Bromobenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 4-bromobenzyl group
Mechanism of Action
Target of Action
The compound belongs to the class of benzyl bromides. These compounds are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles in cells, such as DNA or proteins, which could potentially disrupt their normal function .
Mode of Action
Benzyl bromides are highly reactive due to the presence of the bromine atom, which is a good leaving group. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets in the cell. If it acts as an alkylating agent, it could potentially interfere with dna replication or protein function, leading to cell death .
Pharmacokinetics
Their metabolism and excretion would depend on their specific chemical structure and the enzymes present in the body .
Result of Action
The cellular and molecular effects of this compound would depend on its specific targets. If it interferes with DNA or proteins, it could lead to cell death. Without specific studies on this compound, it’s difficult to predict its exact effects .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of other chemicals could affect its reactivity. Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
1-(4-Bromobenzyl)-1,4-diazepane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The nature of this interaction suggests that this compound may act as an inhibitor, potentially affecting the enzyme’s activity and influencing cellular detoxification pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of glutathione S-transferase, inhibiting its activity . This inhibition can lead to the accumulation of toxic substances within the cell, affecting cellular homeostasis. Furthermore, this compound may also influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and xenobiotic metabolism. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments, thereby modulating its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-1,4-diazepane can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the diazepane ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Potassium permanganate in an aqueous medium can oxidize the benzyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing the diazepane ring.
Major Products:
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Major products are 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Reduced diazepane derivatives are the primary products.
Scientific Research Applications
1-(4-Bromobenzyl)-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system (CNS) drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of diazepane derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various functional materials.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-1,4-diazepane
- 1-(4-Methylbenzyl)-1,4-diazepane
- 1-(4-Fluorobenzyl)-1,4-diazepane
Comparison: 1-(4-Bromobenzyl)-1,4-diazepane is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTBARDRYLXING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383431 | |
| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-73-6 | |
| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


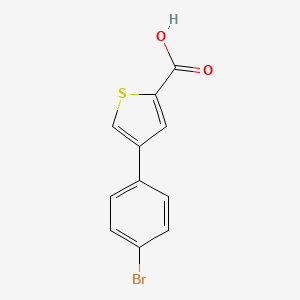
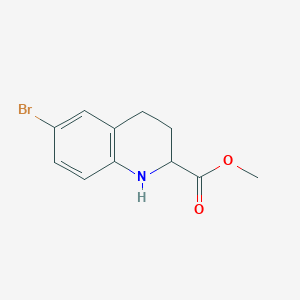
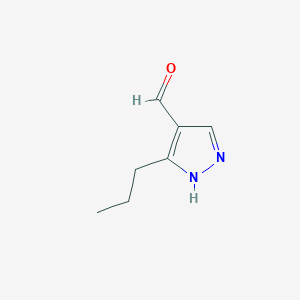
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
